Stereochemical Differentiation: Chiral Center at Morpholine C-2 vs. Achiral 4-Substituted Regioisomer
2-(5-Methylpyridin-2-yl)morpholine bears a stereogenic sp³ carbon at the morpholine 2-position, a feature completely absent in its closest regioisomer 4-(5-methylpyridin-2-yl)morpholine, where the morpholine ring is attached through its nitrogen atom with no chiral center generated [1]. The presence of this chiral center means the compound exists as a racemic mixture (or can be resolved into enantiomers) with distinct spatial orientation of the morpholine oxygen lone pair and N–H hydrogen-bond donor relative to the pyridine plane. For procurement decisions in CNS receptor programs—where D₃/D₂ selectivity has been shown to depend on precise morpholine stereochemistry—the 2-substituted scaffold offers a stereochemical handle for lead optimization that the 4-substituted regioisomer cannot provide [2].
| Evidence Dimension | Presence of stereogenic center at morpholine–pyridine linkage |
|---|---|
| Target Compound Data | One chiral center at C-2 of morpholine ring (racemic); enables enantiomer separation for stereospecific SAR |
| Comparator Or Baseline | 4-(5-Methylpyridin-2-yl)morpholine (CAS 251101-37-8): zero stereogenic centers at linkage; morpholine attached via N atom |
| Quantified Difference | Qualitative difference: chiral vs. achiral scaffold; no quantitative enantiomeric activity ratio available for this specific compound |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature; applicable to all solution-phase and protein-bound conformations |
Why This Matters
For procurement in stereospecific CNS drug discovery, a chiral 2-substituted morpholine scaffold provides a dimension of SAR exploration (enantiomer resolution) that the achiral 4-substituted analog cannot offer, directly impacting D₃/D₂ selectivity optimization.
- [1] PubChem. Structural comparison: 2-(5-Methylpyridin-2-yl)morpholine (CID via MolPort-006-665-969) vs. 4-(5-Methylpyridin-2-yl)morpholine (registry 251101-37-8). https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Qiang Pu et al. Pyridinyl morpholine compound, preparation method therefor, and application thereof. US Patent 20230242486A1, claim 1 (formula I encompasses 2-substituted morpholine with chiral center at morpholine C-2) and claim discussing D₃/D₂ selectivity. https://patents.google.com/patent/US20230242486A1/en View Source
